Benzenepropanoic acid, 2-bromo-3-iodo-
Description
Structurally, it consists of a benzene ring substituted with bromine (position 2) and iodine (position 3), attached to a propanoic acid chain. This compound’s unique dihalogenation pattern likely influences its physicochemical properties, reactivity, and applications in organic synthesis or pharmaceuticals. While exact data for this compound is absent in the provided evidence, comparisons can be drawn from structurally related benzenepropanoic acid derivatives (e.g., mono- or dihalogenated analogs) .
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(2-bromo-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) |
InChI Key |
LRKMLJFUUUOQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzenepropanoic acid, 2-bromo-3-iodo-, typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of benzenepropanoic acid derivatives under controlled conditions. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or specific solvents to facilitate the substitution reactions .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzenepropanoic acid, 2-bromo-3-iodo-, undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Benzenepropanoic acid, 2-bromo-3-iodo-, has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 2-bromo-3-iodo-, involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity can be harnessed in various chemical and biological applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key properties of halogenated benzenepropanoic acid derivatives:
Key Observations
a) Substituent Effects on Physical Properties
- Molecular Weight: The target compound’s molecular weight (~354.8 g/mol) is significantly higher than mono-halogenated analogs (e.g., 229.07 g/mol for 3-bromo-3-phenylpropanoic acid) due to iodine’s larger atomic mass .
- Melting Point: Bromo- and cyano-substituted derivatives (e.g., 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid) exhibit higher melting points (165–167°C) due to polar functional groups enhancing intermolecular forces . The target compound’s melting point is likely influenced by iodine’s bulkiness, which may reduce packing efficiency despite its high molecular weight.
b) Chemical Reactivity
- Acidity: Electron-withdrawing groups (e.g., Br, I, CN) lower the pKa of the carboxylic acid. For example, 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid has a predicted pKa of 2.44, compared to ~4.8 for unsubstituted propanoic acid . The target compound’s acidity may lie between bromo- and iodo-substituted analogs, as iodine’s lower electronegativity slightly diminishes electron withdrawal.
- Reactivity in Cross-Coupling : Iodo groups are more reactive than bromo in cross-coupling reactions (e.g., Suzuki). The 2-bromo-3-iodo- substitution pattern could enable sequential functionalization, leveraging iodine’s faster oxidative addition in palladium-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
